

Physical and chemical properties of 3-Ethyl-4-methylpentanoic acid

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Compound of Interest

Compound Name: *3-Ethyl-4-methylpentanoic acid*

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A Comprehensive Technical Guide to 3-Ethyl-4-methylpentanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the physical and chemical properties of **3-Ethyl-4-methylpentanoic acid**. While experimental data for this specific compound is limited in publicly accessible literature, this document compiles available information, predicted properties, and established experimental protocols for its synthesis and characterization. This guide serves as a valuable resource for researchers and professionals working with branched-chain carboxylic acids in fields such as organic synthesis, materials science, and drug discovery.

Introduction

3-Ethyl-4-methylpentanoic acid is a branched-chain carboxylic acid with the molecular formula C₈H₁₆O₂. Its structure, featuring ethyl and methyl substituents on the pentanoic acid backbone, suggests potential for unique steric and electronic properties that could be of interest in various chemical applications. This guide aims to provide a thorough understanding of its known characteristics and the methodologies to determine its properties experimentally.

Chemical and Physical Properties

A summary of the key identifiers and computed physical properties for **3-Ethyl-4-methylpentanoic acid** is presented in Table 1. It is important to note that experimental values for properties such as melting point, boiling point, and density are not readily available in the cited literature and would require experimental determination.

Table 1: Physical and Chemical Properties of **3-Ethyl-4-methylpentanoic Acid**

Property	Value	Source
IUPAC Name	3-Ethyl-4-methylpentanoic acid	[1]
CAS Number	60308-89-6	[1]
Molecular Formula	C8H16O2	[1]
Molecular Weight	144.21 g/mol	[1]
SMILES	CCC(CC(=O)O)C(C)C	[1]
InChI Key	JOTRMYCCALXLNJ- UHFFFAOYSA-N	[1]
Topological Polar Surface Area	37.3 Å ² (Computed)	
XLogP3	2.4 (Computed)	
Boiling Point	Not available (experimental). C8 carboxylic acids like Octanoic acid boil at approximately 237-239 °C. [2] [3]	
Melting Point	Not available (experimental).	
Density	Not available (experimental).	
pKa	Not available (experimental). Generally, the pKa of aliphatic carboxylic acids is around 4.8. [4]	
Water Solubility	Not available (experimental). Solubility is expected to be low due to the carbon chain length. Carboxylic acids with more than five carbons are generally sparingly soluble in water. [5] [6] [7] [8] [9] [10]	

Synthesis

A feasible and well-established method for the synthesis of **3-Ethyl-4-methylpentanoic acid** is the malonic ester synthesis. This method allows for the introduction of alkyl groups to diethyl malonate, followed by hydrolysis and decarboxylation to yield the desired carboxylic acid.[\[11\]](#) [\[12\]](#) A detailed experimental protocol, adapted from the synthesis of similar carboxylic acids, is provided below.[\[13\]](#)

Experimental Protocol: Malonic Ester Synthesis

This protocol outlines the general steps for the synthesis of **3-Ethyl-4-methylpentanoic acid**.

Step 1: Alkylation of Diethyl Malonate

- Formation of the Enolate: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve diethyl malonate in a suitable anhydrous solvent (e.g., absolute ethanol).
- Add a stoichiometric equivalent of a strong base, such as sodium ethoxide, to generate the malonic ester enolate.
- First Alkylation: To the enolate solution, add 1-bromo-2-methylpropane dropwise with stirring. The reaction is typically heated to reflux to ensure complete alkylation.
- Second Alkylation: After cooling, a second equivalent of sodium ethoxide is added, followed by the dropwise addition of bromoethane to introduce the ethyl group. The mixture is again heated to reflux.

Step 2: Hydrolysis and Decarboxylation

- Saponification: The resulting dialkylated malonic ester is hydrolyzed by refluxing with a strong base, such as aqueous sodium hydroxide, to convert the ester groups to carboxylate salts.
- Acidification: After cooling, the reaction mixture is acidified with a strong acid (e.g., hydrochloric acid) to protonate the carboxylates, forming the dicarboxylic acid.

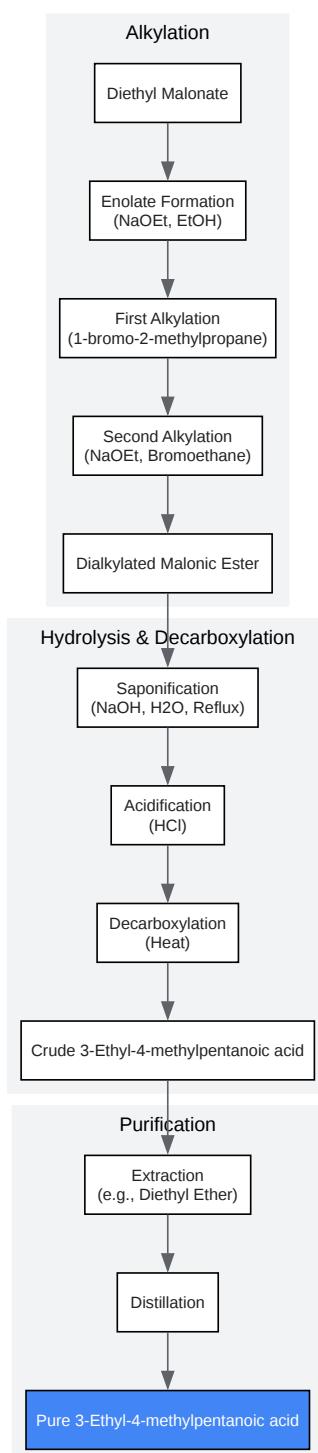
- Decarboxylation: The dicarboxylic acid is then heated, which leads to the loss of one carboxyl group as carbon dioxide, yielding the final product, **3-Ethyl-4-methylpentanoic acid**.

Step 3: Purification

- The crude product can be purified by extraction with a suitable organic solvent (e.g., diethyl ether), followed by drying of the organic layer and removal of the solvent under reduced pressure.
- Further purification can be achieved by distillation.

A visual representation of this synthetic workflow is provided in the following diagram.

Synthesis Workflow for 3-Ethyl-4-methylpentanoic Acid

[Click to download full resolution via product page](#)**Caption: Synthetic pathway for 3-Ethyl-4-methylpentanoic acid.**

Chemical Reactivity

As a carboxylic acid, **3-Ethyl-4-methylpentanoic acid** is expected to undergo typical reactions of this functional group. These include:

- Acid-Base Reactions: It will react with bases to form carboxylate salts.
- Esterification: In the presence of an acid catalyst, it will react with alcohols to form esters.[\[14\]](#)
- Reduction: It can be reduced to the corresponding primary alcohol, 3-ethyl-4-methylpentan-1-ol, using strong reducing agents like lithium aluminum hydride (LiAlH₄).
- Conversion to Acid Halides: It can be converted to the corresponding acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

Spectroscopic Characterization

The structure of **3-Ethyl-4-methylpentanoic acid** can be confirmed using a combination of spectroscopic techniques. The expected characteristic signals are detailed below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR: The proton NMR spectrum is expected to show a characteristic broad singlet for the carboxylic acid proton (–COOH) in the downfield region, typically between 10-13 ppm.[\[15\]](#) [\[16\]](#)[\[17\]](#) The chemical shifts and splitting patterns of the other protons will correspond to the ethyl and isopropyl groups, as well as the protons on the main pentanoic acid chain.
- ¹³C NMR: The carbon NMR spectrum will show a signal for the carbonyl carbon (C=O) in the range of 170-185 ppm.[\[16\]](#)[\[18\]](#) The other carbon signals will correspond to the aliphatic chain and substituents.

Infrared (IR) Spectroscopy

The IR spectrum of a carboxylic acid is characterized by two very distinct absorptions:[\[19\]](#)[\[20\]](#) [\[21\]](#)[\[22\]](#)

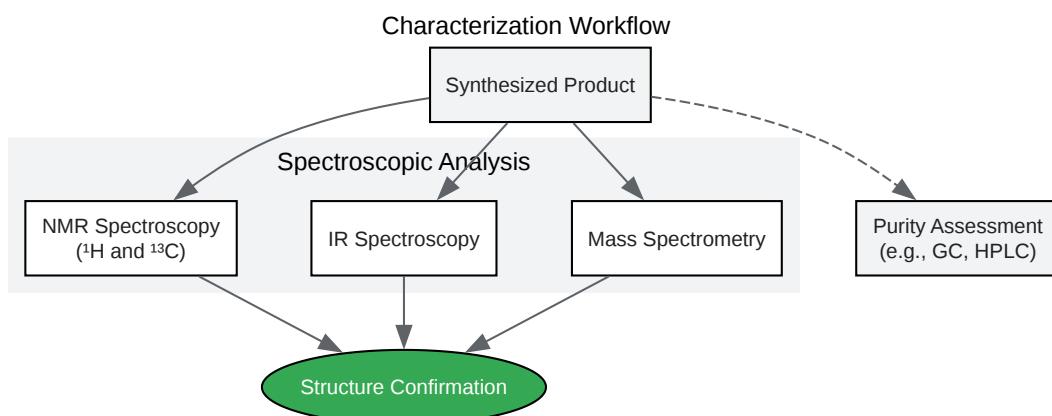
- A very broad O–H stretching band from approximately 2500 to 3300 cm^{−1}. This broadness is due to hydrogen bonding.[\[21\]](#)

- A strong C=O (carbonyl) stretching band between 1700 and 1725 cm⁻¹ for a saturated aliphatic acid.[20]

Mass Spectrometry (MS)

In mass spectrometry, carboxylic acids often show a detectable molecular ion peak (M⁺). A common fragmentation pattern involves the loss of the hydroxyl group (M-17) and the subsequent loss of a carbonyl group (M-45).[23][24]

A general workflow for the characterization of synthesized **3-Ethyl-4-methylpentanoic acid** is presented below.



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Caption: Workflow for the characterization of the synthesized product.

Safety and Handling

While specific toxicity data for **3-Ethyl-4-methylpentanoic acid** is not available, it should be handled with the standard precautions for carboxylic acids. It is expected to be a skin and eye irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and

a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This technical guide has summarized the available information on the physical and chemical properties of **3-Ethyl-4-methylpentanoic acid**. While a significant amount of experimental data is yet to be reported, this document provides a solid foundation for researchers by outlining a reliable synthetic route and standard characterization protocols. The unique branched structure of this carboxylic acid warrants further investigation into its properties and potential applications.

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